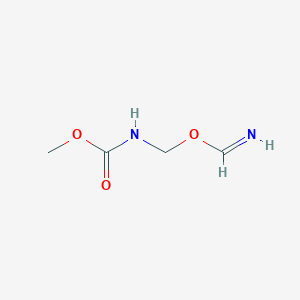

Methyl (iminomethoxymethyl)-carbamate

Description

Structure

3D Structure

Properties

CAS No. |

40943-37-1 |

|---|---|

Molecular Formula |

C4H8N2O3 |

Molecular Weight |

132.12 g/mol |

IUPAC Name |

methyl (NE)-N-[amino(methoxy)methylidene]carbamate |

InChI |

InChI=1S/C4H8N2O3/c1-8-3(5)6-4(7)9-2/h1-2H3,(H2,5,6,7) |

InChI Key |

DEZNOFAJXWNMHJ-UHFFFAOYSA-N |

SMILES |

COC(=O)NCOC=N |

Isomeric SMILES |

CO/C(=N/C(=O)OC)/N |

Canonical SMILES |

COC(=NC(=O)OC)N |

Other CAS No. |

40943-37-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Iminomethoxymethyl Carbamate and Analogues

Organometallic-Catalyzed Carbamate (B1207046) Formation

Organometallic catalysts have revolutionized carbamate synthesis, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Tin-catalyzed transcarbamoylation has emerged as an efficient method for the synthesis of carbamates from alcohols. organic-chemistry.org This process typically involves the reaction of an alcohol with a carbamate donor, such as phenyl carbamate or methyl carbamate, in the presence of a tin catalyst. organic-chemistry.orgthieme-connect.com Dibutyltin maleate (B1232345) is a notable catalyst for this transformation, facilitating the smooth conversion of primary and secondary alcohols into their corresponding carbamates in good yields. organic-chemistry.org The reaction exhibits broad functional-group tolerance, accommodating acetyl, benzoyl, tosyl, and silyl (B83357) groups. organic-chemistry.org

A significant advantage of this method is the use of methyl carbamate as an economical carbamoyl (B1232498) donor, which also allows for a simplified workup procedure. thieme-connect.comorganic-chemistry.org This approach has proven valuable for the synthesis of complex molecules, including carbamate-tethered terpene glycoconjugates. thieme-connect.com

Table 1: Tin-Catalyzed Transcarbamoylation for Carbamate Synthesis

| Catalyst | Carbamoyl Donor | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dibutyltin maleate | Phenyl carbamate | Primary & Secondary Alcohols | Toluene | 90 | >90 | organic-chemistry.org |

Palladium catalysis offers versatile routes to N-aryl carbamates through carbonylation and cross-coupling reactions. One prominent method involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This one-pot synthesis provides direct access to a wide range of aryl carbamates, including important protecting groups like Cbz- and Troc-carbamates. mit.edu

Another key strategy is the reductive carbonylation of nitroaromatics. researchgate.net For instance, the carbonylation of nitrobenzene (B124822) to methyl N-phenylcarbamate can be achieved with high efficiency using a palladium-phenanthroline catalytic system. researchgate.net The activity of this system can be significantly enhanced by the addition of phosphorus acids as promoters. researchgate.net

Furthermore, palladium catalysts are effective in the oxidative carbonylation of amines to produce carbamates. researchgate.netresearchgate.net These reactions often utilize an oxidant to regenerate the active Pd(II) species. researchgate.net Molybdenum hexacarbonyl (Mo(CO)₆) can serve as a solid and stable source of carbon monoxide for these transformations. bohrium.com

Table 2: Palladium-Catalyzed Synthesis of Carbamate Analogues

| Catalyst System | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / dcpp | Aryl tosylates/mesylates, CO, Alcohol | Aryl esters (carbamate precursors) | Atmospheric CO pressure, mild temperature (80-110°C) | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | Aryl chlorides/triflates, NaOCN, Alcohol | N-Aryl carbamates | One-pot synthesis, broad substrate scope | mit.edu |

Zirconium(IV)-catalyzed exchange reactions represent an environmentally friendly alternative to traditional phosgene-based carbamate syntheses. organic-chemistry.orgacs.org This methodology utilizes the exchange reaction between dialkyl carbonates and amines to form carbamates. organic-chemistry.orgnih.gov The process is efficiently catalyzed by zirconium(IV) alkoxides, such as Zr(Ot-Bu)₄. organic-chemistry.org

The efficiency of the carbamate synthesis is significantly improved by the use of 2-hydroxypyridine (B17775) (HYP) as an additive. organic-chemistry.orgacs.orgnih.gov The optimized conditions typically involve 5 mol% of Zr(Ot-Bu)₄ and 10 mol% of HYP at 80°C, leading to high conversions for a variety of aliphatic and aromatic amines. organic-chemistry.org This method also demonstrates excellent chemoselectivity, allowing for the monofunctionalization of diamines without the formation of cyclic ureas. organic-chemistry.org

Table 3: Zirconium(IV)-Catalyzed Carbamate Synthesis

| Catalyst | Additive | Reactants | Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|---|

| Zr(Ot-Bu)₄ | 2-Hydroxypyridine (HYP) | Amine, Dimethylcarbonate | 80 | High conversion to carbamates | organic-chemistry.orgacs.org |

Phosgene-Free and Green Chemistry Synthetic Routes

Growing environmental concerns have spurred the development of phosgene-free and green synthetic routes to carbamates, utilizing safer and more sustainable starting materials.

The direct synthesis of methyl carbamate from urea (B33335) and methanol (B129727) is a highly attractive green process, as both starting materials are inexpensive and readily available. wikipedia.orggoogle.com The reaction produces ammonia (B1221849) as a byproduct, which can be recycled. google.comwikipedia.org

CO(NH₂)₂ + CH₃OH → CH₃OC(O)NH₂ + NH₃ wikipedia.org

This reaction can be catalyzed by various solid catalysts, including metal oxides. google.com For instance, a method using a solid base catalyst at temperatures between 120-200°C and pressures of 0.1-3.0 MPa has been reported. google.com

Furthermore, N-substituted carbamates can be synthesized in a one-pot reaction from an amine, urea, and an alcohol over a solid catalyst. rsc.org A TiO₂–Cr₂O₃/SiO₂ catalyst has been shown to be effective for this transformation, yielding several important N-substituted carbamates in high yields (95–98%). rsc.org A novel phosgene-free process for the synthesis of methyl N-phenyl carbamate involves the reaction of phenylurea with methanol. researchgate.netepa.gov This reaction can proceed without a catalyst, but the yield is significantly enhanced by the presence of a basic catalyst. researchgate.net

The utilization of carbon dioxide (CO₂) as a C1 feedstock for chemical synthesis is a cornerstone of green chemistry. researchgate.net The synthesis of carbamates from CO₂, an amine, and an alcohol offers a sustainable alternative to phosgene-based methods. researchgate.netacs.org These reactions often rely on the in situ generation of a carbamate anion from the reaction of an amine with CO₂ under basic conditions. researchgate.net

A continuous-flow method for the synthesis of carbamates from CO₂, amines, and alkyl halides has been developed, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. acs.org This approach significantly reduces reaction times compared to batch processes. acs.org The direct conversion of low-concentration CO₂ into carbamates has also been achieved using Si(OMe)₄ as a regenerable reagent and DBU as both a CO₂ capture agent and a catalyst. organic-chemistry.org

The synthesis of cyclic carbamates from CO₂ at atmospheric pressure has also been demonstrated. nih.gov The chemoselectivity towards five- or six-membered rings can be controlled by the choice of base and solvent. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| Methyl (iminomethoxymethyl)-carbamate |

| Methyl carbamate |

| Phenyl carbamate |

| Cbz-carbamate |

| Troc-carbamate |

| Methyl N-phenylcarbamate |

| N-Aryl carbamate |

| Dimethylol methyl carbamate |

| Cinnamyl alcohol |

| Dibutyltin maleate |

| Dibutyltin dilaurate |

| Toluene |

| Palladium(II) acetate |

| 1,3-Bis(diphenylphosphino)propane (dppp) |

| Sodium cyanate |

| Molybdenum hexacarbonyl |

| Zirconium(IV) tert-butoxide |

| 2-Hydroxypyridine (HYP) |

| 4-Methyl-2-hydroxyquinoline (MeHYQ) |

| Dimethyl carbonate |

| Urea |

| Methanol |

| Ammonia |

| Phenylurea |

| Aniline |

| Titanium dioxide |

| Chromium(III) oxide |

| Silicon dioxide |

| Carbon dioxide |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Tetramethoxysilane |

| Acetyl |

| Benzoyl |

| Tosyl |

| Silyl |

| Phenanthroline |

Rearrangement-Based Synthetic Strategies

Molecular rearrangements are powerful transformations in organic synthesis that allow for the construction of complex molecular frameworks from simpler precursors. The Hofmann and Lossen rearrangements, in particular, provide classic yet adaptable routes to isocyanate intermediates, which are readily converted to carbamates.

The Hofmann rearrangement traditionally converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org By trapping this intermediate with an alcohol, the reaction can be efficiently redirected to produce carbamates. For the synthesis of this compound, the required starting material would be a primary amide such as (Iminomethyl)methanamide.

The mechanism involves the deprotonation of the amide by a base, followed by reaction with an electrophilic halogen source (like bromine) to form an N-haloamide. youtube.com A second deprotonation generates an anion that rearranges, with the alkyl group migrating to the nitrogen and expelling the halide ion to yield an isocyanate. wikipedia.orgyoutube.com In the presence of methanol, the isocyanate is trapped to form the corresponding methyl carbamate. wikipedia.org

Several modern, high-yield modifications of this reaction have been developed.

N-Bromosuccinimide (NBS): The treatment of aromatic and aliphatic carboxamides with NBS and sodium methoxide (B1231860) (NaOMe) in methanol at reflux provides the corresponding methyl carbamates in nearly quantitative yields. doi.org

N-Bromoacetamide (NBA): An efficient, one-pot procedure using NBA with lithium methoxide offers high yields of methyl and benzyl (B1604629) carbamates and is compatible with a range of functional groups. organic-chemistry.org

Sodium Hypochlorite (B82951) (NaOCl): In another variation, NaOCl is used as an inexpensive and safe oxidant in the presence of a solid-supported base like KF/Al2O3 in methanol to afford methyl carbamates in excellent yields. researchgate.net

| Reagent System | Description | Typical Yield | Reference |

|---|---|---|---|

| NBS / NaOMe / MeOH | A modified Hofmann rearrangement using N-bromosuccinimide as the oxidant in methanolic sodium methoxide. | Nearly quantitative | doi.org |

| NBA / LiOMe / MeOH | A one-pot procedure using N-bromoacetamide as the oxidant with lithium methoxide. | High | organic-chemistry.org |

| NaOCl / KF/Al₂O₃ / MeOH | A method using sodium hypochlorite as the oxidant with a solid-supported base. | Excellent | researchgate.net |

| (bis(trifluoroacetoxy)iodo)benzene | A hypervalent iodine reagent used for oxidative rearrangement of amides to carbamates. | Good | wikipedia.org |

The Lossen rearrangement transforms a hydroxamic acid or its derivatives into an isocyanate. Similar to the Hofmann rearrangement, this isocyanate can be intercepted by an alcohol to furnish a carbamate. This reaction is a valuable tool for accessing carbamates from different starting materials. The general mechanism involves the activation of the hydroxamic acid, followed by a base-mediated rearrangement to the isocyanate.

Historically, the reaction required stoichiometric activators and bases. However, recent advancements have led to more sustainable, catalytic versions.

Catalytic Variant with Dimethyl Carbonate (DMC): A highly efficient and environmentally benign catalytic version of the Lossen rearrangement has been developed. kit-technology.de This method uses dimethyl carbonate (DMC) as a green activation reagent in the presence of a catalytic amount of a tertiary amine base (like TBD) and a small quantity of methanol. kit-technology.de This system directly converts aliphatic hydroxamic acids into their corresponding methyl carbamates in good to moderate yields. kit-technology.de

Base-Catalyzed Rearrangement: A patented process describes the reaction of a hydroxamic acid with an organic carbonate in the presence of a catalytic amount of a tertiary amine to produce carbamates. google.com The proposed mechanism involves deprotonation of the hydroxamic acid, formation of an isocyanate intermediate via the Lossen rearrangement, and subsequent trapping by an alcohol. google.com

N-Methylimidazole (NMI) Acceleration: The use of a catalytic amount of N-methylimidazole (NMI) has been shown to accelerate the one-pot synthesis of carbamates from hydroxamic acids via the Lossen rearrangement. organic-chemistry.org

| Catalyst/Reagent System | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| DMC / TBD (cat.) / MeOH | Aliphatic Hydroxamic Acid | Methyl Carbamate | Environmentally benign; uses DMC as a green activator. | kit-technology.de |

| Organic Carbonates / Tertiary Amine (cat.) | Hydroxamic Acid | Carbamate | Catalytic use of base prevents waste. | google.com |

| Arylsulfonyl Chloride / NMI (cat.) | Hydroxamic Acid | Carbamate | NMI accelerates the conversion of the isocyanate intermediate. | organic-chemistry.org |

Multi-Component Coupling and One-Pot Synthesis Protocols

Multi-component and one-pot syntheses are highly desirable in modern chemistry as they improve efficiency, reduce waste, and simplify procedures by combining multiple reaction steps into a single operation. Several such protocols are applicable to the synthesis of carbamates.

One of the most attractive multi-component strategies involves the direct use of carbon dioxide (CO₂) as a C1 building block. This approach provides a green, non-toxic, and economical route to carbamates by coupling CO₂, an amine, and an alcohol or alkyl halide. researchgate.netpsu.edu Basic catalysts, such as cesium carbonate (Cs₂CO₃), have proven effective in converting aliphatic amines and alcohols into the corresponding carbamates under mild CO₂ pressure. psu.edu

One-pot procedures often rely on the in-situ generation of a reactive intermediate, which is immediately consumed in a subsequent step.

In-situ Isocyanate Generation: A highly efficient one-pot method involves the in-situ generation of isocyanates from Cbz- or Boc-protected amines using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. researchgate.netrsc.org The resulting isocyanate readily reacts with an alcohol present in the mixture to afford the desired carbamate in high yield. researchgate.netrsc.org

In-situ Carbamoyl Chloride Formation: Another one-pot procedure generates N-substituted carbamoyl chlorides in situ, which then react with an alcohol (or phenol) to produce the carbamate. thieme-connect.com This method avoids the need to handle sensitive carbamoyl chloride reagents directly. thieme-connect.com

Carbonylimidazolide in Water: A simple one-pot reaction using carbonylimidazolide with a nucleophile in water provides an efficient route to carbamates, with the product often precipitating directly from the reaction mixture in high purity. organic-chemistry.org

| Strategy | Components/Reagents | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Three-Component Coupling | Amine + CO₂ + Alcohol/Alkyl Halide | Carbamic Acid | Utilizes CO₂ as a green C1 source. | researchgate.netpsu.edu |

| One-Pot (from protected amine) | Cbz/Boc-Amine + 2-Chloropyridine + Tf₂O + Alcohol | Isocyanate | High efficiency; avoids handling toxic isocyanates. | researchgate.netrsc.org |

| One-Pot (in-situ carbamoyl chloride) | Amine + Phosgene equivalent + Alcohol | Carbamoyl Chloride | Avoids manipulation of sensitive reagents. | thieme-connect.com |

| One-Pot (from carbonylimidazolide) | Carbonylimidazolide + Nucleophile (e.g., Alcohol) | N/A | Operationally simple; often allows for purification by filtration. | organic-chemistry.org |

Mechanistic Investigations and Reactivity Studies of Methyl Iminomethoxymethyl Carbamate

Fundamental Reaction Pathways

The reactivity of methyl (iminomethoxymethyl)-carbamate is dictated by the interplay of its functional groups. The carbamate (B1207046) moiety serves as the central reactive site, susceptible to both electrophilic and nucleophilic attacks. The presence of the iminomethyl and methoxymethyl groups introduces additional avenues for intramolecular reactions.

Electrophilic and Nucleophilic Substitution Mechanisms

The carbamate group is an "amide-ester" hybrid, rendering it chemically stable yet reactive enough to engage with nucleophiles. nih.gov Nucleophilic substitution at the carbonyl carbon is a primary reaction pathway for carbamates.

Hydrolysis: Like other carbamates, this compound is expected to undergo hydrolysis. The mechanism and rate are highly dependent on pH.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This pathway, often following a BAc2 mechanism (base-catalyzed acyl-oxygen cleavage), is typically the dominant hydrolysis route for carbamates at pH > 7. clemson.eduscielo.br The reaction proceeds through a tetrahedral intermediate, leading to the formation of methanol (B129727), an iminomethoxymethyl amine derivative, and carbon dioxide.

Acid-Catalyzed Hydrolysis: In acidic media (typically below pH 4-5), the reaction can be catalyzed by protonation. While carbonyl oxygen protonation is common, the presence of the imino and amino nitrogens in the molecule offers alternative protonation sites. For some benzimidazole (B57391) carbamates, protonation occurs on the heterocyclic nitrogen, facilitating a bimolecular attack by water. scielo.br A similar mechanism could be plausible for this compound, where protonation of the imino or carbamate nitrogen could precede nucleophilic attack.

Neutral Hydrolysis: At neutral pH, hydrolysis can still occur, though generally at a slower rate than acid- or base-catalyzed pathways. clemson.edu

Reaction with Other Nucleophiles: The carbonyl group is susceptible to attack by other nucleophiles, such as amines or thiols. These reactions are fundamental in the synthesis of ureas and thiocarbamates from carbamate precursors. organic-chemistry.org For instance, reaction with an amine would likely proceed through a tetrahedral intermediate to yield a urea (B33335) derivative and methanol.

Intramolecular Cyclization and Rearrangement Pathways

The specific arrangement of functional groups in this compound makes it a candidate for intramolecular reactions.

Intramolecular Cyclization: The presence of the iminomethyl group offers a nucleophilic site (the imino nitrogen) that could potentially attack the electrophilic carbamate carbonyl carbon. Such intramolecular cyclizations are known for carbamate esters, often catalyzed by Lewis acids, leading to the formation of heterocyclic structures. researchgate.net Depending on the flexibility and conformation of the molecule, this could lead to the formation of a five or six-membered ring system, releasing methanol. For example, copper-catalyzed aerobic aminooxygenation of N-alkoxycinnamyl carbamates involves the intramolecular cyclization of an amidyl radical onto the alkene. acs.orgchemrxiv.org While the target molecule lacks an alkene, the principle of intramolecular attack initiated by the nitrogen moiety is relevant.

Rearrangement Pathways: Carbamates are involved in several classical rearrangement reactions.

Hofmann-type Rearrangement: While the Hofmann rearrangement typically starts from a primary amide, related processes can involve carbamate intermediates. When α,β-unsaturated amides undergo the Hofmann rearrangement in an alcoholic solvent, carbamates are often the resulting products, formed by the trapping of an isocyanate intermediate by the alcohol. stackexchange.com

Anionic ortho-Fries Rearrangement: In aromatic systems, the O-carbamate group can direct metallation and subsequently undergo an anionic ortho-Fries rearrangement, migrating an amide group to the aromatic ring. acs.org While the target molecule is aliphatic, this demonstrates the carbamate group's ability to participate in complex rearrangements.

Alkoxy Rearrangement: A one-step alkylation/alkoxy rearrangement has been reported for carbamate-protected anthranil (B1196931) aldehydes and ketones, leading to N-alkyl-3,1-benzoxazin-2-ones. rsc.org This process involves an intermolecular alkoxy transfer following N-alkylation. The methoxymethyl group in the target molecule could potentially participate in similar rearrangement processes under specific conditions.

Kinetic and Thermodynamic Analysis of Reactions

The kinetics and thermodynamics of reactions involving this compound can be inferred from studies on related compounds.

Kinetics of Formation and Hydrolysis: The formation of carbamates from amines and CO2 is a well-studied equilibrium process. The rate law is typically first order in both the amine and CO2. researchgate.net The rate-limiting step can vary; for weakly basic amines, it is often the carbon-nitrogen bond formation, while for more basic amines, proton transfer can become rate-limiting. researchgate.net

The kinetics of hydrolysis are strongly pH-dependent. For the pesticide carbaryl (B1668338) (1-naphthyl methylcarbamate), the base-catalyzed hydrolysis is a pseudo-first-order process, and the half-life can range from 1.5 hours to under 10 minutes at a pH of 10 to 11. acs.org A general Brønsted relationship often describes the correlation between the basicity of the parent amine and the rate of carbamate formation or breakdown. researchgate.net

Table 1: Representative Kinetic Data for Carbamate Reactions

| Reaction | Carbamate/Amine | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Hydrolysis | Carbaryl | pH > 7 | Pseudo first-order in [OH⁻] | tandfonline.com |

| Hydrolysis | Benzimidazolylcarbamates | pH 1-4, 25 °C | Bimolecular attack of H₂O on N-protonated substrate | scielo.br |

| Hydrolysis | Benzimidazolylcarbamates | pH > 7, 25 °C | BAc2 mechanism with OH⁻ as nucleophile | scielo.br |

| Formation | Primary/Secondary Amines + CO₂ | 10 °C | log k (M⁻¹s⁻¹) = 0.43 pKₐ - 1.50 | researchgate.net |

Thermodynamics of Formation: The formation of carbamates from amines and CO2 is an exothermic process. Calorimetric studies have provided direct measurements of the enthalpy of carbamate formation (ΔHf). These values are crucial for understanding the stability of carbamates and the energy requirements for their formation and cleavage, particularly in applications like CO2 capture. iaea.org The stability of the carbamate is influenced by the electronic properties of the amine and the solvent environment. acs.orgntnu.no

Table 2: Enthalpy of Formation for Various Carbamates from Amine + CO₂

| Amine | Reaction Enthalpy (ΔH) | Method | Reference |

|---|---|---|---|

| Monoethanolamine (MEA) | -29.7 ± 0.1 kJ/mol | Isothermal Titration Calorimetry | iaea.org |

| Diethanolamine (DEA) | -23.7 ± 0.9 kJ/mol | Isothermal Titration Calorimetry | iaea.org |

| Ammonia (B1221849) (NH₃) | -27.6 ± 0.9 kJ/mol | Isothermal Titration Calorimetry | iaea.org |

Stereochemical Dynamics and Isomerism

The stereochemistry of this compound is primarily governed by hindered rotation around the carbamate C-N bond and the resulting conformational isomerism.

Rotational Barriers and Conformational Analysis

The C-N bond in a carbamate has partial double-bond character due to resonance, which restricts rotation and can lead to the existence of distinct syn and anti (or cis and trans) rotamers. nih.gov

Rotational Barriers: The energy barrier to rotation around the C-N bond in carbamates is a well-studied phenomenon. For a typical N-alkylcarbamate, this barrier is around 16 kcal/mol. tandfonline.comnih.gov The magnitude of this barrier is sensitive to electronic and steric effects of the substituents on both the nitrogen and oxygen atoms.

Electronic Effects: Electron-withdrawing groups on the nitrogen atom tend to decrease the rotational barrier by reducing the double-bond character of the C-N bond. Conversely, electron-donating groups increase the barrier. For example, the barrier for an N-phenylcarbamate is lowered to 12.5 kcal/mol, and for N-(2-pyrimidyl)carbamates, it can be so low (<9 kcal/mol) that separate rotamers are not observable by NMR even at low temperatures. tandfonline.comnih.gov

Steric Effects: Steric hindrance can also influence the barrier and the preferred conformation. Bulky substituents can destabilize the planar ground state, potentially lowering the rotational barrier.

Table 3: Rotational Barriers (ΔG‡) for Various Carbamates

| Compound | Rotational Barrier (ΔG‡) | Comments | Reference |

|---|---|---|---|

| N-alkylcarbamate (general) | ~16 kcal/mol | General value for simple alkyl substitution. | tandfonline.comnih.gov |

| N-phenylcarbamate | 12.5 kcal/mol | Aryl group lowers the barrier. | tandfonline.comnih.gov |

| N-(2-pyrimidyl)carbamate | <9 kcal/mol | Strong electron-withdrawing group significantly lowers the barrier. | tandfonline.comnih.gov |

| t-butyl N-methyl-N-(p-methoxyphenyl) carbamate | 13.9 kcal/mol | Electron-donating group on aryl ring. | nd.edu |

| t-butyl N-methyl-N-(p-nitrophenyl) carbamate | 11.2 kcal/mol | Electron-withdrawing group on aryl ring. | nd.edu |

Conformational Analysis: Carbamates exist as an equilibrium of cis and trans conformers. Unlike peptides which strongly prefer the trans configuration, the energy difference between carbamate isomers is often small (around 1-1.5 kcal/mol), meaning both conformers can be significantly populated at room temperature. nih.gov The equilibrium can be influenced by solvent and hydrogen bonding opportunities. nih.gov The methoxymethyl and iminomethyl groups in the target compound would further complicate the conformational landscape, with additional rotational freedom around the N-C and O-C single bonds.

Enantioselectivity in Reaction Processes

While this compound itself is achiral, its reactions can involve chiral intermediates or be conducted under chiral catalysis to yield enantiomerically enriched products.

Enantioselective Synthesis: Methods have been developed for the highly enantioselective synthesis of carbamate-protected amino esters via N-H bond insertion reactions catalyzed by a copper complex and a chiral acid. acs.org Similarly, axially chiral carbamates can be synthesized with high enantioselectivity using copper-catalyzed reactions involving CO₂. rsc.org

Reactions of Chiral Carbamates: Enamides and enecarbamates derived from chiral starting materials can act as nucleophiles in stereospecific additions. For example, (E)-enecarbamates can give anti products and (Z)-enecarbamates can give syn products with high diastereoselectivity, often proceeding through a cyclic transition state. nih.gov Should this compound be modified to contain a chiral center or participate in a reaction creating one, high levels of stereocontrol could be anticipated based on these precedents. For instance, enantioselective recognition in the formation of ammonium (B1175870) carbamates has been demonstrated within chiral metal-organic frameworks, highlighting how a chiral environment can influence carbamate chemistry. berkeley.edu

Theoretical and Computational Chemistry Characterization

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods can predict molecular geometries, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for elucidating the electronic structure and predicting various properties of molecules. nih.gov While specific DFT studies on methyl (iminomethoxymethyl)-carbamate are not extensively documented in the literature, DFT has been successfully applied to study related carbamate (B1207046) compounds. nih.gov For instance, in studies of other carbamates, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov

In a computational study of a related compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT was employed to characterize the molecule's infrared (IR) and nuclear magnetic resonance (NMR) spectra, showing good agreement with experimental data. nih.gov Such an approach for this compound would likely involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The resulting electronic properties, such as orbital energies (HOMO and LUMO), Mulliken charges, and the electrostatic potential map, would provide a detailed picture of its reactivity.

Table 1: Predicted Electronic Properties of a Generic Carbamate from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO-LUMO Gap | ~5-7 eV | Indicates chemical reactivity and electronic transitions. |

| Dipole Moment | ~2-4 D | Reflects the polarity of the molecule. |

| Mulliken Charge on Carbonyl Carbon | +0.5 to +0.7 | Indicates susceptibility to nucleophilic attack. |

| Mulliken Charge on Nitrogen | -0.4 to -0.6 | Shows the electron-donating nature of the nitrogen atom. |

Note: The values in this table are illustrative for a generic carbamate and would require specific DFT calculations for this compound.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide another avenue for high-accuracy electronic structure calculations. While computationally more demanding than DFT, they can offer benchmark-quality results.

For a related compound, methyl carbamate, theoretical studies on its acid hydrolysis have been conducted using the MNDO (Modified Neglect of Diatomic Overlap) semi-empirical method, which is a lower-cost approximation of ab initio theory. zendy.io This study investigated the reaction mechanism, identifying a two-step process involving a rate-determining nucleophilic attack of water. zendy.io A full ab initio study on this compound would provide more precise details about its orbital interactions and bond characteristics.

Potential Energy Surface (PES) Mapping of Reaction Channels

Mapping the potential energy surface (PES) is crucial for understanding reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, this would involve computationally exploring the energy landscape for reactions such as hydrolysis or thermal decomposition.

For example, a computational study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate used DFT to map out the reaction pathway, identifying key intermediates and transition states. nih.gov The study determined the activation energies for different steps in the proposed mechanism, providing a comprehensive understanding of the reaction's energetic feasibility. nih.gov A similar approach for this compound would reveal the most likely pathways for its synthesis and degradation reactions.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations can model the behavior of molecules over time, providing insights into their conformational dynamics, interactions with solvents, and transport properties. An MD simulation of this compound in an aqueous solution, for instance, could reveal how water molecules arrange around its polar and nonpolar regions and could help in understanding its solubility. The estimated partition coefficient (log P) for this compound suggests it is relatively hydrophilic. smolecule.com

Computational Modeling of Catalytic Mechanisms and Interactions

Computational modeling is instrumental in elucidating the mechanisms of catalyzed reactions. Carbamate synthesis can be catalyzed by various species, and computational studies can help in understanding the role of the catalyst. nih.govresearchgate.net

In a study of the Pd-catalyzed synthesis of a different carbamate, DFT calculations were used to propose a detailed mechanistic pathway involving the catalyst. nih.gov The calculations showed that the direct reaction was not spontaneous and required a catalyst to proceed efficiently. nih.gov For this compound, computational modeling could be used to design more efficient catalysts for its synthesis by examining the interactions between the catalyst and the reactants at a molecular level.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Utility as a Protecting Group in Complex Molecule Synthesis

The carbamate (B1207046) functional group is a cornerstone in the protection of amines during intricate multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.comchem-station.com By converting a nucleophilic amine into a less reactive carbamate, chemists can perform reactions on other parts of a molecule without unintended side reactions involving the amine. organic-chemistry.org The nitrogen atom in a carbamate is rendered significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. youtube.com

Methyl (iminomethoxymethyl)-carbamate, by its very nature as a carbamate, can serve as a protecting group for primary amines. The "iminomethoxymethyl" portion of the molecule introduces additional functionality that can be exploited for specific deprotection strategies, potentially offering orthogonality to other common amine protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which are typically removed under acidic or hydrogenolytic conditions, respectively. masterorganicchemistry.com The stability of the carbamate linkage allows for a wide range of reaction conditions to be employed on the protected substrate. chem-station.com

The general strategy for amine protection using carbamates involves the reaction of the amine with a suitable carbamoylating agent. In the context of this compound, it can be conceptualized as a pre-functionalized amine, where the nitrogen is already incorporated into the carbamate structure. This pre-formed carbamate can then participate in further synthetic transformations.

Strategic Reagent and Intermediate in Multi-Step Syntheses

The dual functionality of this compound makes it a highly strategic reagent and intermediate in the synthesis of complex molecular architectures.

Synthesis of Substituted Aminocyclopropanes

The synthesis of aminocyclopropanes is of considerable interest in medicinal chemistry, as the cyclopropane (B1198618) ring is a valuable structural motif in bioactive molecules. A highly effective method for the preparation of carbamate-protected aminocyclopropanes involves the in situ generation of a carbamatoorganozinc carbenoid from methyl carbamate. This process provides a direct route to these valuable compounds from readily available alkenes.

While not directly using pre-formed this compound, this reaction showcases the utility of the methyl carbamate moiety in generating a reactive intermediate for cyclopropanation. The reaction typically proceeds with a preference for the cis or endo isomer, a stereochemical outcome of significant synthetic value.

| Alkene | Product | Diastereomeric Ratio (cis/trans or endo/exo) | Yield (%) |

| Styrene | cis-1-Phenyl-2-(methoxycarbonylamino)cyclopropane | 8:1 | 75 |

| Indene | endo-Tricyclo[4.3.1.0]deca-2,4-diene derivative | >20:1 | 68 |

| Cyclohexene | endo-7-(Methoxycarbonylamino)bicyclo[4.1.0]heptane | 5:1 | 65 |

Table 1: Representative examples of aminocyclopropane synthesis using a methyl carbamate-derived carbenoid.

The deprotection of the resulting carbamate-protected aminocyclopropanes can be readily achieved using reagents like iodotrimethylsilane (B154268) to yield the corresponding aminocyclopropane hydroiodide salts.

Derivatization of Heterocyclic Systems (e.g., Pyrroles)

N-alkoxycarbonyl pyrroles are valuable intermediates in organic synthesis, offering a protected form of the pyrrole (B145914) ring that is more stable towards oxidation and allows for regioselective functionalization. A direct and efficient method for the synthesis of these compounds is the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). guidechem.com This reaction provides a single-step route to N-alkoxycarbonyl pyrroles in good yields. guidechem.com

Given that this compound is an O-substituted carbamate, it can be employed in this type of transformation to introduce a specific N-functionalized alkoxycarbonyl group onto a pyrrole nitrogen. This methodology has been shown to be applicable to a range of O-substituted carbamates, indicating its potential for incorporating the (iminomethoxymethyl)-carbamate moiety.

The general procedure involves heating the carbamate with 2,5-dimethoxytetrahydrofuran in acetic acid. guidechem.com This approach allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen. guidechem.com

Precursor for Urea (B33335) and Thiocarbamate Derivatives

The carbamate functionality is a versatile precursor for the synthesis of ureas and thiocarbamates, which are important classes of compounds in medicinal and agricultural chemistry.

Urea Derivatives: N-Alkyl carbamoylimidazoles, which can be prepared from primary amines, serve as effective synthons for the preparation of unsymmetrical ureas. nih.gov The reactivity of this compound can be harnessed in similar transformations, where the carbamate acts as an activated carbonyl species for reaction with amines to form ureas.

Thiocarbamate Derivatives: Thiocarbamates are sulfur analogs of carbamates with two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org Various synthetic routes to thiocarbamates exist, often involving the reaction of a carbamoylating agent with a thiol or thiolate. ambeed.comorganic-chemistry.org For instance, stable N,N'-di-Boc-substituted thiourea (B124793) can act as a mild thioacylating agent when activated. ambeed.com Similarly, carbamoylimidazolium salts react efficiently with thiols to produce thiocarbamates. organic-chemistry.org A one-pot reaction of carbonylimidazolide in water with a nucleophile is a general method for preparing ureas, carbamates, and thiocarbamates. youtube.com These established methods suggest that this compound could be a viable precursor for thiocarbamate synthesis through reaction with appropriate sulfur-containing nucleophiles.

Integration into Polymeric Structures and Resins

The development of novel polymers with tailored properties is a continuous effort in materials science. Carbamate-containing polymers, particularly polyurethanes, are a major class of plastics with diverse applications. wikipedia.org

Formation of Polyurethane Analogs

This compound, with its reactive iminomethoxymethyl group, presents an interesting possibility for the synthesis of polyurethane analogs. The imine functionality can potentially react with nucleophiles, such as diols or diamines, in a polymerization reaction. This could lead to the formation of polycarbamates with novel backbone structures and properties. For instance, the reaction of bisalkyl carbamates, synthesized from diamines and dimethyl carbonate, can lead to the formation of linear polyurethanes. nih.gov The reactivity of the iminomethoxymethyl group could be exploited in chain-growth copolymerization reactions with other monomers to create polycarbamates. wikipedia.org The thermal and mechanical properties of such non-isocyanate polyurethanes can be comparable or even superior to those of conventionally synthesized polyurethanes. nih.gov

| Monomer 1 | Monomer 2 | Polymer Type | Key Properties |

| 1,6-Bis(hydroxyethyloxycarbonylamino)hexane | Polycarbonate diols | Thermoplastic Polycarbonate Urethane Elastomer | High molecular weight, excellent thermal and mechanical properties. nih.gov |

| Diisocyanates | Diols | Conventional Polyurethane | Wide range of properties from foams to elastomers. wikipedia.orgindianchemicalnews.com |

Table 2: Comparison of Monomers for Polyurethane and Polyurethane Analog Synthesis.

Development of Functional Textile Finishes

This compound belongs to the carbamate family of compounds, which are integral to various industrial applications, including the textile industry. Simple carbamates, such as methyl carbamate, serve as reactive intermediates in the production of resins for durable-press finishes, especially on polyester-cotton blend fabrics. wikipedia.org These finishes impart desirable qualities such as crease-angle retention, resistance to acid souring during commercial laundering, and flame-retardant properties. wikipedia.org

The structure of this compound, featuring both a carbamate group and a reactive iminomethoxymethyl moiety, suggests its potential as a precursor for creating more advanced and specialized textile finishes. The imino group offers an additional reactive site for cross-linking with textile fibers or for grafting other functional molecules. This could lead to the development of multifunctional textiles with enhanced durability, novel surface properties, or the covalent attachment of specific performance-enhancing chemicals. Research in this area focuses on leveraging the unique reactivity of such carbamate derivatives to create next-generation functional fabrics.

Table 1: Properties Conferred by Carbamate-Based Textile Finishes

| Property | Description |

|---|---|

| Crease Retention | The fabric's ability to hold a pressed crease and resist wrinkling during wear and washing. wikipedia.org |

| Acid Souring Resistance | The finish remains stable and effective even after exposure to acidic conditions common in commercial laundry processes. wikipedia.org |

| Chlorine Resistance | The treated fabric does not retain chlorine from bleach, preventing yellowing and fabric degradation. wikipedia.org |

| Flame Retardancy | The finish can be formulated to reduce the flammability of the textile. wikipedia.org |

Role in the Design and Synthesis of Bioactive Scaffolds (Mechanism-Focused)

The carbamate functional group is a crucial structural motif in medicinal chemistry, valued for its high chemical and proteolytic stability. nih.gov It serves as a reliable scaffold in the design of molecules that can interact with biological targets like enzymes and receptors. nih.gov The carbamate linkage restricts conformational rotation due to electron delocalization, providing a more rigid structure, and its components can act as hydrogen bond donors and acceptors, facilitating precise interactions within a biological binding site. nih.gov this compound, as a member of this class, is recognized for its potential as an intermediate in synthesizing such bioactive compounds. smolecule.com

Enzyme Active Site Modulation Studies (e.g., Acetylcholinesterase Inhibition Mechanisms)

The primary biological activity associated with many carbamates is the inhibition of the enzyme acetylcholinesterase (AChE). smolecule.com This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy. Carbamates, including derivatives of this compound, typically function as "pseudoirreversible" inhibitors of AChE. mdpi.comnih.gov

The mechanism of inhibition involves a direct interaction with the enzyme's active site. The AChE active site contains a catalytic triad (B1167595) of amino acids: Serine (Ser), Histidine (His), and Glutamate (Glu). researchgate.net The inhibition process proceeds as follows:

Binding: The carbamate inhibitor positions itself within the active site gorge of the enzyme.

Nucleophilic Attack: The hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate group. researchgate.netresearchgate.net

Carbamylation: This attack results in the formation of a covalent bond between the enzyme and the carbamate, releasing the methoxy-imino portion of the molecule. The enzyme is now "carbamylated." researchgate.net

Inactivation: The resulting carbamylated enzyme is stable and hydrolyzes very slowly (on the order of hours), in stark contrast to the rapid deacetylation that occurs with the natural substrate, acetylcholine. mdpi.comnih.gov This prolonged inactivation effectively blocks the enzyme from breaking down acetylcholine, leading to its accumulation in the synapse. mdpi.com

This mechanism is termed pseudoirreversible because the enzyme activity does eventually return upon spontaneous hydrolysis of the carbamate linkage, unlike irreversible inhibitors such as organophosphates. mdpi.com

Table 2: Key Sub-sites of the Acetylcholinesterase (AChE) Active Site

| Site | Key Residues | Function in Inhibition |

|---|---|---|

| Catalytic Triad | Ser-203, His-447, Glu-334 | Directly involved in the covalent carbamylation of the enzyme. The Serine hydroxyl group is the nucleophile. researchgate.net |

| Oxyanion Hole | Gly-121, Gly-122, Ala-204 | Stabilizes the transition state during the formation of the carbamylated enzyme by forming hydrogen bonds. mdpi.com |

| Peripheral Anionic Site (PAS) | Trp-286, Tyr-72, Tyr-124, Tyr-341 | Located at the entrance of the active site gorge, it helps guide and bind the inhibitor before it reaches the catalytic site. mdpi.com |

Ligand Design for Specific Molecular Targets

The structural characteristics of this compound make its core scaffold valuable for the rational design of ligands aimed at specific molecular targets. In drug design, a ligand is a molecule that binds to a larger biological molecule to produce a specific effect. The carbamate group is an effective pharmacophore because it mimics a peptide bond but is more resistant to hydrolysis by proteases. nih.gov

When designing a ligand based on this scaffold, medicinal chemists can exploit several features:

Hydrogen Bonding: The carbamate's N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions can be used to anchor the ligand securely into the binding pocket of a target protein. nih.gov

Structural Rigidity: The partial double-bond character of the C-N bond in the carbamate group limits free rotation, which can help to pre-organize the ligand into a conformation that is optimal for binding. nih.gov This reduces the entropic penalty of binding and can lead to higher affinity.

Tailored Specificity: The (iminomethoxymethyl) portion of the molecule provides a versatile point for chemical modification. By altering the structure attached to the carbamate core, designers can create ligands that fit the unique shape and chemical environment of different enzyme active sites or receptor binding pockets, thereby enhancing selectivity for the intended target and reducing off-target effects.

This approach allows for the synthesis of a library of related compounds, each with slight modifications, which can then be screened to find the most potent and selective ligand for a given biological target.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Methyl carbamate |

Environmental Transformation and Fate Research

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolytic Stability under Varying Environmental Conditions

Hydrolysis, the reaction with water, is a significant abiotic degradation pathway for many carbamate (B1207046) pesticides. The rate of this reaction is highly dependent on the pH of the surrounding medium.

Predictive Assessment for Methyl (iminomethoxymethyl)-carbamate: Like other carbamates, this compound is expected to undergo hydrolysis of its ester linkage. This process is anticipated to be slow under acidic to neutral conditions but to accelerate significantly under alkaline (high pH) conditions. epa.govwho.int The hydrolysis would likely cleave the carbamate bond, leading to the formation of less complex and potentially less toxic degradation products.

Research Findings on Analogous Compounds:

Carbofuran (B1668357): The hydrolysis half-life of carbofuran in water at 25°C demonstrates strong pH dependence, ranging from 690 weeks at pH 6.0 to just 1.0 week at pH 8.0. epa.govwho.intcanada.ca

Methomyl (B1676398): Methomyl is relatively stable to hydrolysis under acidic and neutral conditions, with a reported half-life of 522 days. epa.gov However, its degradation is much more rapid in alkaline solutions. orst.edufao.org For instance, at pH 9 and 25°C, the half-life is approximately 30 days. fao.org

Aldicarb (B1662136): Aldicarb's hydrolysis is also pH-dependent, with half-lives in water varying from several hundred days at pH 6.0 to mere minutes at a pH above 12. who.int

Interactive Data Table: Hydrolytic Half-lives of Analogous Carbamates at 25°C

| Compound | pH 6.0 | pH 7.0 | pH 8.0 | pH 9.0 | Reference(s) |

| Carbofuran | 690 weeks | 8.2 weeks | 1.0 week | - | epa.govwho.intcanada.ca |

| Methomyl | 54 weeks | 38 weeks | 20 weeks | 30 days | orst.edufao.org |

| Aldicarb | ~560 days | - | - | - | who.int |

Photolytic Degradation Processes

Photolysis, or degradation by sunlight, can be another important abiotic pathway for the transformation of chemical compounds in the environment, particularly in surface waters and on soil surfaces.

Predictive Assessment for this compound: It is predicted that this compound may undergo direct photolysis, absorbing light and subsequently breaking down. The efficiency of this process would depend on the presence of photosensitizing substances in the environment. The primary photochemical reaction would likely involve the cleavage of the carbamate group.

Research Findings on Analogous Compounds:

Carbofuran: Photochemical decomposition is an important transformation pathway for carbofuran in surface waters. dss.go.th The process follows first-order kinetics, and the primary reaction is the cleavage of the carbamate group. dss.go.th The presence of dissolved organic matter can inhibit the rate of photolysis. dss.go.th

Methomyl: Photolysis is generally considered a minor dissipation pathway for methomyl. nih.gov However, under certain catalytic conditions, such as in the presence of specific sensitizers, photolytic degradation can occur. nih.gov

Aldicarb: While aldicarb can be degraded by UV light in laboratory settings, photolysis at environmentally relevant wavelengths is not considered a major degradation pathway. taylorandfrancis.com

Biotic Degradation Mechanisms in Natural Systems

Biotic degradation, mediated by microorganisms and plants, is often the most significant route for the complete removal of organic pesticides from the environment.

Microbial Metabolism and Biodegradation Kinetics

Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize organic compounds like carbamates as sources of carbon and nitrogen.

Predictive Assessment for this compound: It is highly probable that various soil and aquatic microorganisms can degrade this compound. The initial step in its biodegradation is expected to be the enzymatic hydrolysis of the carbamate linkage by microbial hydrolases. This would lead to the formation of smaller, more easily metabolized molecules. The kinetics of this degradation would be influenced by factors such as microbial population density, temperature, and soil moisture.

Research Findings on Analogous Compounds:

Carbofuran: Microbial degradation is a key process in the dissipation of carbofuran from soil. who.inthibiscuspublisher.com Numerous bacterial and fungal species have been identified that can utilize carbofuran as a sole source of carbon and nitrogen. frontiersin.orgnih.govresearchgate.net The primary degradation pathway involves hydrolysis of the carbamate bond to form carbofuran phenol. frontiersin.org

Methomyl: Methomyl is rapidly degraded by soil microbes, with a reported half-life of approximately 14 days. orst.edu Several bacterial species, including those from the genera Paracoccus, Pseudomonas, and Aminobacter, are known to degrade methomyl. nih.govresearchgate.net The degradation is initiated by a hydrolase enzyme that cleaves the carbamate bond. frontiersin.org

Aldicarb: Microbial transformation is a critical process in the degradation of aldicarb in soil. who.intnih.gov In surface soils, the transformation to its sulfoxide (B87167) and sulfone derivatives is primarily a microbial process. nih.gov Under anaerobic conditions, microbial consortia can transform aldicarb through a hydrolytic pathway. nih.gov

Interactive Data Table: Microbial Degradation of Analogous Carbamates

| Compound | Degrading Microorganisms (Examples) | Primary Degradation Pathway | Half-life in Soil (Approximate) | Reference(s) |

| Carbofuran | Enterobacter sp., Pseudomonas sp., Rhodococcus sp., Mucor ramannian | Hydrolysis to carbofuran phenol | 26-110 days | who.intfrontiersin.orgnih.govresearchgate.net |

| Methomyl | Aminobacter sp., Afipia sp., Xanthomonas campestris, Aspergillus fumigatus | Hydrolysis to methomyl oxime and methylamine (B109427) | 14 days | orst.edufrontiersin.orgmdpi.com |

| Aldicarb | Various soil bacteria and fungi | Oxidation to sulfoxide and sulfone; Hydrolysis | 0.5-3 months (surface soil) | who.intnih.gov |

Plant Uptake, Translocation, and Phytodegradation Studies

Plants can absorb pesticides from the soil and air, subsequently metabolizing them through various enzymatic processes, a phenomenon known as phytodegradation.

Predictive Assessment for this compound: As a systemic compound, it is anticipated that this compound can be taken up by plant roots and translocated to other parts of the plant. epa.gov Within the plant tissues, it would likely be metabolized through pathways similar to those observed for other carbamates, such as hydrolysis and conjugation, to form less toxic metabolites that can be stored in vacuoles or incorporated into plant biomass.

Research Findings on Analogous Compounds:

Carbofuran: Carbofuran is readily taken up by plant roots from soil and water and is translocated, primarily to the leaves. who.int The main metabolite identified in plants is 3-hydroxycarbofuran. who.int

Methomyl: Following soil treatment, methomyl is taken up by plant roots and translocated throughout the plant. orst.edu When applied to leaves, it has a relatively short half-life of 3 to 5 days. orst.edu

Aldicarb: Aldicarb is a systemic pesticide that is effectively absorbed by plant roots and distributed throughout the plant. Inside the plant, it is rapidly metabolized to aldicarb sulfoxide and then more slowly to aldicarb sulfone. orst.edu

Environmental Persistence Modeling and Predictive Assessments

Based on the degradation pathways of structurally related carbamates, a predictive assessment of the environmental persistence of this compound can be formulated.

In Soil: Its persistence in soil will likely be governed by microbial degradation, with an estimated half-life ranging from a few weeks to a couple of months, depending on soil type, pH, temperature, and microbial activity.

In Water: In aquatic environments, its persistence will be highly dependent on pH, with rapid degradation under alkaline conditions due to hydrolysis. Photolysis may contribute to its degradation in sunlit surface waters.

Potential for Leaching: Given the general mobility of some carbamates, there is a potential for this compound to leach into groundwater, particularly in sandy soils with low organic matter content and under conditions of high rainfall. However, its degradation in the soil profile would mitigate this risk.

This predictive assessment, based on the well-documented environmental fate of analogous carbamate compounds, provides a foundational understanding of the likely behavior of this compound in the environment. Direct experimental studies are necessary to confirm these predictions and to provide a more definitive characterization of its environmental transformation and fate.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of methyl (iminomethoxymethyl)-carbamate from complex mixtures, enabling its quantification and further characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of many carbamates, including potentially this compound, can be challenging due to their thermal lability. This often necessitates derivatization to enhance volatility and thermal stability. scispec.co.th

For instance, a common approach for the analysis of related carbamates, such as methyl carbamate (B1207046), involves derivatization prior to GC-MS analysis. One established method for the determination of methyl carbamate and ethyl carbamate in yellow rice wine utilizes derivatization with 9-xanthydrol, followed by GC-MS detection. nih.gov Another advanced approach for the analysis of a broader range of carbamates employs flash methylation in the injection port of the GC-MS/MS system, which allows for both sensitive detection and confirmation. scispec.co.th

While specific methods for this compound are not extensively documented, the principles of these established techniques for other carbamates would likely form the basis for the development of a robust GC-MS method for its trace analysis. The operational parameters would require optimization to suit the specific properties of the target analyte.

Table 1: General GC-MS Parameters for Carbamate Analysis (Illustrative)

| Parameter | Typical Setting |

| Injector Temperature | 250 °C (with derivatization) |

| Column | SGE BPX-50 (or equivalent) |

| Oven Program | 70 °C (1 min); 10°C / min to 300°C (6 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

Note: This table presents generalized parameters for carbamate analysis and would need to be specifically adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly suitable for the analysis of thermally labile and polar compounds like carbamates in complex matrices. These techniques have become widely accepted for food analysis and environmental monitoring due to their high sensitivity and specificity. ingenieria-analitica.com

Methods for the determination of N-methyl carbamate pesticides in various samples, including fruit and vegetable juice, have been developed using LC-MS/MS. ingenieria-analitica.com These methods often employ sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to extract the analytes from the matrix. ingenieria-analitica.comnih.gov The LC separation is typically achieved on a reverse-phase column, such as a C18, followed by detection using an electrospray ionization (ESI) source in positive ion mode. lcms.cznih.gov

A study on the rapid analysis of N-methylcarbamate pesticides in water utilized solid-phase microextraction (SPME) coupled with LC-MS/MS, demonstrating good linearity and low detection limits. nih.gov For the analysis of carbamate residues in diverse agricultural products, a method based on a modified QuEChERS extraction and LC-MS/MS has been successfully applied. jst.vn

Table 2: General LC-MS/MS Parameters for Carbamate Analysis (Illustrative)

| Parameter | Typical Setting |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with formic acid) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: This table presents generalized parameters for carbamate analysis and would need to be specifically adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a well-established technique for the analysis of carbamates. Due to the low UV absorption of some carbamates, post-column derivatization is often employed to enhance detection sensitivity, particularly with fluorescence detectors. ingenieria-analitica.coms4science.at

U.S. EPA Method 531.1, for example, describes an HPLC method for the determination of carbamates in water where the separated analytes are hydrolyzed post-column with sodium hydroxide (B78521). The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative. s4science.at A similar principle is used in ASTM D5315 for the analysis of N-methylcarbamoyloximes and N-methylcarbamates in water.

Alternatively, HPLC with a Diode Array Detector (DAD) can be used for the simultaneous analysis of multiple carbamates, offering the advantage of acquiring spectral data for peak identification. researchgate.netaustinpublishinggroup.com The choice of wavelength is critical for optimal sensitivity, with 220 nm being a commonly used wavelength for carbamate detection. austinpublishinggroup.comresearchgate.net

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: Predicted ¹H NMR data for this compound suggests the presence of characteristic signals. The methoxy (B1213986) groups are expected to produce distinct signals in the region of 3.6-3.8 ppm. smolecule.com A broad signal corresponding to the carbamate N-H proton is anticipated between 4.5 and 6.0 ppm. smolecule.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is predicted to resonate in the typical range of 155-165 ppm. smolecule.com The methoxy carbons are expected to appear in the 50-65 ppm region. smolecule.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | |

| -OCH₃ (imine) | ~3.6-3.8 |

| -OCH₃ (carbamate) | ~3.7 |

| -NH₂ | ~4.5-6.0 (broad) |

| ¹³C | |

| C=O (carbamate) | ~155-165 |

| -OCH₃ (imine & carbamate) | ~50-65 |

Note: The data in this table is based on predicted values and may differ from experimental results. smolecule.comorganicchemistrydata.orgwisc.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary carbamate group would likely appear in the 3200-3500 cm⁻¹ region. smolecule.com A strong absorption band for the C=O (carbonyl) stretching vibration of the carbamate ester is anticipated in the range of 1680-1720 cm⁻¹. smolecule.com

Table 4: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3200-3500 |

| C=O Stretch (carbamate) | 1680-1720 |

Note: The data in this table is based on predicted values and may differ from experimental results. smolecule.com

Raman Spectroscopy: While specific Raman spectroscopy data for this compound is not readily available in the searched literature, it would be expected to provide complementary information to the FTIR spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which could aid in the complete vibrational assignment of the molecule.

Advanced Sample Preparation and Derivatization Strategies for this compound

The accurate and reliable quantification of "this compound" in various matrices necessitates sophisticated sample preparation and, in some cases, derivatization to enhance analytical performance. These strategies are crucial for removing interfering components, concentrating the analyte, and improving its detectability by instrumental methods. This section explores advanced methodologies in sample extraction and chemical modification tailored for the analysis of this and structurally related carbamate compounds.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are foundational techniques for the purification and concentration of carbamates from complex sample matrices. Optimization of these methods is critical to achieve high recovery rates and clean extracts, which are essential for sensitive and accurate downstream analysis.

Solid-Phase Extraction (SPE) has gained prominence due to its efficiency, reduced solvent consumption, and potential for automation. mdpi.com For carbamate compounds, reversed-phase (C18) and ion-exchange sorbents are commonly employed. In the analysis of the structurally related N-methylcarbamate, formetanate (B1673542) hydrochloride, in fruit samples, a dispersive SPE cleanup, a technique also known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), has been effectively utilized. nih.govhpc-standards.comnoaa.gov This approach involves an initial extraction with an organic solvent, typically acetonitrile, followed by a cleanup step using a combination of sorbents to remove interfering matrix components like pigments, sugars, and organic acids.

A study on formetanate hydrochloride in strawberries employed a nonpolar C18 SPE column followed by a strong cation-exchange (SCX) cartridge for cleanup. wikipedia.org This dual-cartridge approach effectively removed pigments and other interferences. Similarly, for the analysis of formetanate in various agricultural products, a purification step using a combination of ethylenediamine-N-propyl silylation silica (B1680970) gel and graphite (B72142) carbon mini columns has been reported, demonstrating the versatility of SPE in handling diverse sample types. nih.gov

Liquid-Liquid Extraction (LLE) remains a valuable, albeit more solvent- and labor-intensive, technique. mdpi.com The optimization of LLE hinges on the selection of an appropriate solvent system that maximizes the partitioning of the analyte from the aqueous sample matrix into the organic phase. The pH of the aqueous phase is a critical parameter, especially for ionizable compounds. For many carbamates, traditional LLE methods have involved partitioning between water and a non-polar organic solvent. However, to improve efficiency and reduce solvent usage, miniaturized versions like dispersive liquid-liquid microextraction (DLLME) have been developed for carbamate analysis. mdpi.com

For instance, a rapid multiresidue method for formetanate hydrochloride in fruits utilizes an acetonitrile extraction, which can be considered a form of liquid-solid extraction followed by a liquid-phase cleanup. nih.govresearchgate.net The choice of acetonitrile is strategic due to its ability to precipitate proteins and its miscibility with water, which can be modulated by the addition of salts.

Below is a data table summarizing optimized SPE and LLE conditions for the analysis of formetanate hydrochloride, a compound structurally related to "this compound".

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) / QuEChERS |

| Analyte | Formetanate Hydrochloride | Formetanate Hydrochloride |

| Matrix | Fruits (e.g., Strawberries, Apples, Oranges) | Fruits and Vegetables |

| Extraction Solvent | Acetonitrile:HCl:Ethyl Acetate wikipedia.org | Acetonitrile nih.govnoaa.gov |

| SPE Sorbent | C18 followed by Strong Cation-Exchange (SCX) wikipedia.org | Dispersive SPE with C18 and Primary Secondary Amine (PSA) |

| Elution Solvent | Not explicitly stated in the context of a separate elution step after cleanup. | The supernatant after centrifugation is directly used. |

| Key Optimization Factors | pH of the extraction solvent, type and combination of SPE cartridges. | Choice and amount of salting-out agents (e.g., MgSO4, NaCl), type and amount of dispersive sorbents. |

| Average Recovery | 87.4% - 91.9% wikipedia.org | 95% - 109% nih.gov |

| Reference | wikipedia.org | nih.gov |

Chiral Derivatization for Enantiomeric Purity Assessment

Chirality is a critical aspect in the biological activity of many chemical compounds, as different enantiomers can exhibit varied physiological effects. nih.gov The assessment of enantiomeric purity is therefore a crucial step in the analysis of chiral substances. This is often achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). wikipedia.org These resulting diastereomers possess different physical properties and can be separated using standard non-chiral chromatographic techniques. wikipedia.org

However, based on a thorough review of the available scientific literature, there is no indication that "this compound" is a chiral compound. Its chemical structure does not appear to contain any stereocenters, nor is there evidence of atropisomerism that would lead to the existence of stable enantiomers. Similarly, for the structurally related compound formetanate, the literature does not suggest that it is treated as a chiral pesticide requiring enantiomeric separation for residue analysis. hpc-standards.comwikipedia.org The IUPAC name for formetanate, 3-{(E)-[(Dimethylamino)methylene]amino}phenyl methylcarbamate, indicates the presence of E/Z isomerism at the C=N double bond, but this does not confer chirality to the molecule. hpc-standards.com

Therefore, the application of chiral derivatization for the enantiomeric purity assessment of "this compound" is not considered relevant based on current scientific understanding. Methodologies for chiral separation are not developed for achiral compounds.

Derivatization for Enhanced Detection Sensitivity and Selectivity

Chemical derivatization can be a powerful tool to enhance the analytical detection of target compounds that may exhibit poor response with certain detectors or ionize inefficiently in mass spectrometry. nih.govddtjournal.com The primary goals of derivatization are to introduce a moiety that improves chromatographic behavior, increases detector response (e.g., by adding a fluorophore for fluorescence detection), or enhances ionization efficiency for mass spectrometric analysis. nih.govresearchgate.net

For the analysis of carbamates, post-column derivatization is a well-established technique, particularly for high-performance liquid chromatography (HPLC) with fluorescence detection. A common approach involves the online hydrolysis of the N-methylcarbamate to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. This method significantly enhances the sensitivity and selectivity of detection for N-methylcarbamates.

In the context of mass spectrometry, derivatization can improve the ionization efficiency of analytes. ddtjournal.com For compounds that are polar and unstable, derivatization can convert them into more non-polar and stable molecules that are better suited for reversed-phase chromatography and electrospray ionization. nih.gov For instance, derivatizing a polar compound can improve its retention on a reversed-phase column, moving its elution away from the solvent front where ion suppression is often most pronounced. Furthermore, tagging the analyte with a permanently charged group or a moiety with high proton affinity can dramatically increase its signal intensity in the mass spectrometer. nih.gov

The following table outlines potential derivatization strategies that could be applied to "this compound" to enhance its detection.

| Derivatization Strategy | Reagent(s) | Purpose | Detection Method | Expected Outcome |

| Post-Column Hydrolysis and OPA Reaction | NaOH (for hydrolysis), o-Phthalaldehyde (OPA), Thiol (e.g., 2-mercaptoethanol) | Introduction of a fluorescent tag | HPLC-Fluorescence | Significant increase in sensitivity and selectivity for N-methylcarbamates. |

| Cationic Derivatization for LC-MS | Cationic tagging reagents (e.g., those with a quaternary amine) | To introduce a permanent positive charge | LC-MS/MS | Enhanced ionization efficiency in positive electrospray ionization mode, leading to lower limits of detection. mdpi.com |

| Silylation for GC Analysis | Silylating agents (e.g., BSTFA, TMCS) | To increase volatility and thermal stability | GC-MS | Improved chromatographic peak shape and reduced thermal degradation in the GC inlet. |

It is important to note that the selection of a derivatization strategy depends on the specific analytical instrumentation available and the requirements of the analytical method in terms of sensitivity and selectivity. Each derivatization reaction must be carefully optimized for factors such as reagent concentration, reaction time, temperature, and pH to ensure complete and reproducible derivatization. nih.gov

Q & A

Q. What are the recommended synthetic routes for Methyl (iminomethoxymethyl)-carbamate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protection/deprotection strategies. For example:

- Stepwise carbamate formation : React a primary amine with methyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) to form the carbamate backbone .

- Iminomethoxymethyl group introduction : Use reductive amination or nucleophilic substitution with methoxyamine derivatives. Optimize pH (6–8) and temperature (25–40°C) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yields depend on steric hindrance and solvent polarity .

Q. Key Variables :

Q. How can researchers analyze the purity and structural integrity of this compound using chromatographic methods?

Methodological Answer :

- Gas Chromatography (GC) : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C). Monitor retention time (RT) and compare to standards. Intra-day precision (RSD ≤0.45%) ensures reproducibility .

- HPLC : C18 column, mobile phase (acetonitrile/water, 60:40), UV detection at 210 nm. Quantify impurities via peak area normalization .

- Mass Spectrometry (MS) : ESI-MS in positive mode ([M+H]+) confirms molecular weight. Fragmentation patterns validate the iminomethoxymethyl moiety .

Q. What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and light to prevent hydrolysis/oxidation .

- Stability Tests : Monitor degradation via periodic HPLC analysis. A >5% impurity increase indicates instability .

- Hazard Mitigation : Use fume hoods for handling; decomposition products may include toxic isocyanates or amines .

Advanced Research Questions

Q. What experimental approaches are used to investigate hydrogen-bonding interactions in this compound complexes?

Methodological Answer :

- Rotational Spectroscopy : Resolve hydrogen-bond (HB) networks in microsolvated complexes (e.g., with H₂O). Use pulsed jet expansion and Fourier-transform microwave spectrometers to detect π-cooperative effects .

- Computational Modeling : B3LYP-D3/6-311++G(d,p) calculations predict HB strengths and geometries. Compare with experimental rotational constants (e.g., quadrupole coupling constants) .

- Isotopic Substitution : Deuterated analogs (e.g., ND₂) validate HB dynamics via isotopic shifts in vibrational spectra .

Q. How can nuclear quadrupole coupling constants (NQCCs) be utilized to study internal rotation barriers in this compound?

Methodological Answer :

- NQCC Measurement : Use microwave spectroscopy to detect ¹⁴N quadrupole coupling. Asymmetric rotational constants (A, B, C) correlate with internal rotation barriers .

- Barrier Quantification : Fit experimental NQCCs to a modified pseudodiatomic model. For example, barriers >200 cm⁻¹ indicate restricted rotation of the iminomethoxymethyl group .

- Comparison with DFT : Discrepancies between B3LYP-D3 predictions and experimental NQCCs highlight electron correlation effects, guiding functional selection .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?